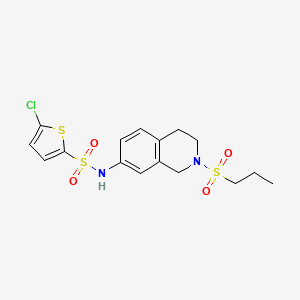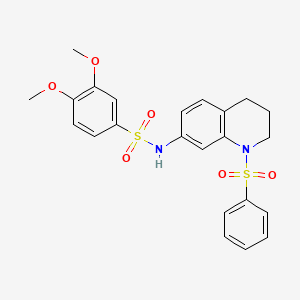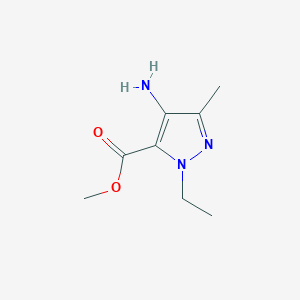
methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. These compounds are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis . Another method includes the regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate to produce ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates . Additionally, a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile has been used to synthesize ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . NMR spectroscopy has been employed to study the structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, providing insights into the position of ring protons in solution .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, diazotization, and coupling reactions. Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, for example, selectively undergoes cyclocondensation with 1,3-dicarbonyl compounds to yield pyrazolo[3,4-b]pyridine derivatives . Ethyl 3-amino-5-phenylpyrazole-4-carboxylate has been used in diazotization and coupling reactions to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These properties can be characterized using various analytical techniques, including HPLC, FT-IR, NMR, MS, and UV-Vis spectroscopy . The crystallographic analysis provides information on the density, molecular weight, and crystal system of the compounds . Additionally, the antioxidant properties of these compounds can be evaluated through DPPH and hydroxyl radical scavenging methods, as demonstrated for ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate derivatives, such as those in the pyranpyrazole family, have been studied for their potential as corrosion inhibitors. For example, these derivatives have demonstrated significant effectiveness in protecting mild steel in industrial pickling processes. Their corrosion inhibition properties were explored using various methods, including gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy. These studies also involved examining the surface morphology of mild steel using techniques like scanning electron microscopy and atomic force microscopy. One derivative, in particular, exhibited a high efficiency of 98.8% at a concentration of 100 mg/L. These inhibitors have been found to follow the Langmuir adsorption isotherm, and their interactions with metal surfaces were further explored using density functional theory and molecular dynamic simulations, underscoring a robust theoretical and experimental agreement in their function as corrosion inhibitors (Dohare, Ansari, Quraishi, & Obot, 2017).
Crystal Structure Analysis
The crystal structures of certain derivatives of methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate have been determined using X-ray diffraction methods. These studies provide valuable insights into the molecular arrangement and spatial configuration of these compounds, which is crucial for understanding their chemical properties and potential applications. For instance, the crystal structure analysis of Ethyl 5-Amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate revealed its monoclinic space group and various physical parameters like cell dimensions, volume, and density. Such detailed structural information is essential for the development of these compounds in various scientific applications, including pharmaceuticals and materials science (Minga, 2005).
Antimicrobial and Anticancer Agents
Some derivatives of methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate have been investigated for their potential as antimicrobial and anticancer agents. These compounds have been synthesized and characterized, with studies examining their efficacy against various microorganisms and cancer cell lines. For example, certain novel pyrazole derivatives have shown promising results as potential antimicrobial and anticancer agents, demonstrating significant activity in in vitro studies. The synthesis of these compounds involves various chemical reactions and characterizations using techniques like IR, NMR, mass spectrometry, and elemental analysis. The biological activities of these compounds highlight their potential in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety and Hazards
“Methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . The compound is also labeled with the GHS pictogram GHS06 (skull and crossbones), and the signal word "Danger" .
Zukünftige Richtungen
The future directions for the study and application of “methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate” and related compounds could involve further exploration of their synthesis methods, reactivity, and potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, more research could be conducted to understand the tautomeric and conformational preferences of pyrazoles, which could impact their reactivity and biological activities .
Wirkmechanismus
Target of Action
The primary targets of methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate are currently unknown . This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
Pyrazole derivatives have been known to exhibit various biological activities, which could be attributed to their interaction with different targets .
Result of Action
Some pyrazole derivatives have shown antileishmanial and antimalarial activities , suggesting that this compound might also have potential therapeutic effects.
Action Environment
The action, efficacy, and stability of methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate can be influenced by various environmental factors . For instance, the type of solvent can strongly affect the intermolecular interactions of pyrazole molecules . More polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Eigenschaften
IUPAC Name |
methyl 4-amino-2-ethyl-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-11-7(8(12)13-3)6(9)5(2)10-11/h4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKACTNNLKYBGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3006486.png)

![3-ethyl-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3006494.png)
![3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B3006495.png)


![N-{5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3006500.png)
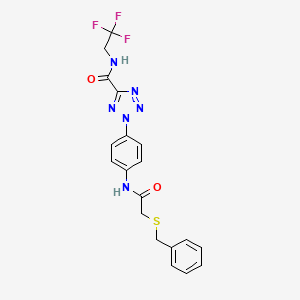
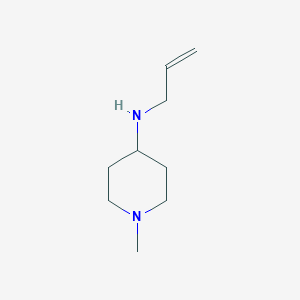
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B3006505.png)
